2-(Dicyclohexylphosphino)-1-phenylindole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Dicyclohexylphosphino group: This group binds to the metal center through the phosphorus atom.

- Phenyl group: This aromatic group can influence the electronic properties of the ligand and its interaction with the metal.

The specific properties of DCPi make it a valuable tool in scientific research, particularly in the field of organometallic chemistry. Here are some areas where DCPi is used:

- Catalysis: DCPi can be used as a ligand in catalysts for various organic transformations. These catalysts can be used to create new molecules or modify existing ones in more efficient and selective ways. For instance, research has explored DCPi's application in palladium-catalyzed Suzuki-Miyaura couplings [].

- Asymmetric synthesis: DCPi can be employed in the development of catalysts for asymmetric synthesis. Asymmetric synthesis allows researchers to create molecules with a specific handedness, which is crucial for many pharmaceuticals and other applications.

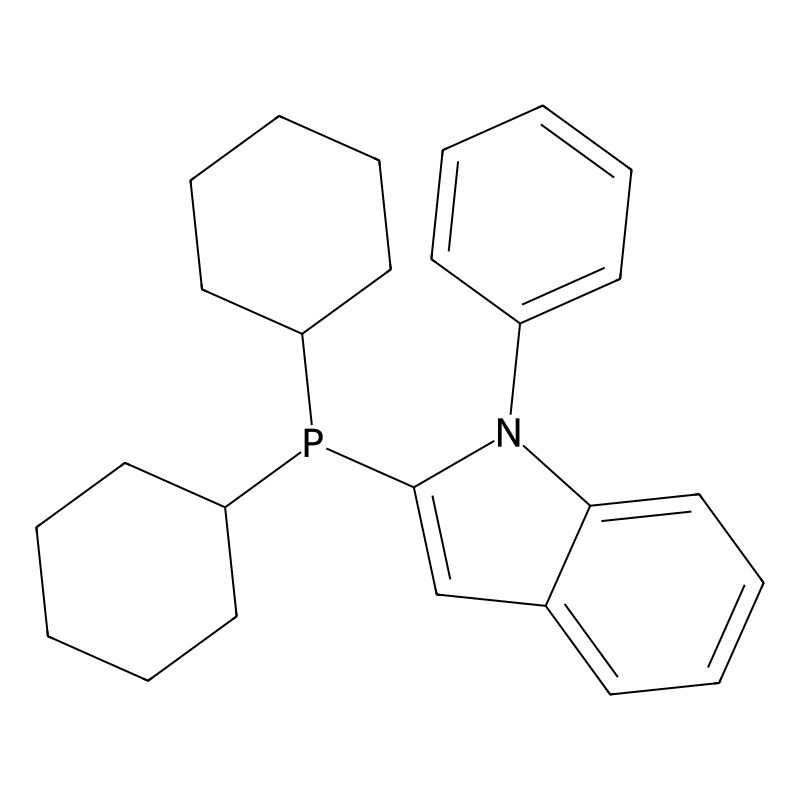

2-(Dicyclohexylphosphino)-1-phenylindole is a phosphine ligand widely utilized in various catalytic reactions, particularly in transition metal-catalyzed processes. Its chemical formula is C22H30N, and it features a phenylindole backbone substituted with a dicyclohexylphosphino group. This compound is notable for enhancing the efficiency of palladium-catalyzed reactions, making it an essential component in organic synthesis.

- Palladium-Catalyzed Amination: It facilitates the coupling of amines with aryl halides, leading to the formation of anilines.

- Suzuki-Miyaura Coupling: It is effective in cross-coupling reactions between boronic acids and aryl halides, which are pivotal in synthesizing biaryl compounds.

- Sonogashira Reaction: The compound is also employed in coupling terminal alkynes with aryl halides, producing substituted alkynes.

These reactions leverage the unique electronic properties of the dicyclohexylphosphino group, which stabilizes the palladium catalyst and enhances its reactivity .

The synthesis of 2-(Dicyclohexylphosphino)-1-phenylindole typically involves the following steps:

- Formation of Indole Framework: The indole core can be synthesized through cyclization reactions involving appropriate precursors.

- Phosphination: The introduction of the dicyclohexylphosphino group is achieved through a reaction with a phosphine source, often under conditions that promote nucleophilic substitution.

Various synthetic routes have been explored, emphasizing the importance of optimizing conditions to enhance yield and purity .

The primary applications of 2-(Dicyclohexylphosphino)-1-phenylindole include:

- Catalysis: It serves as a crucial ligand in numerous palladium-catalyzed reactions, facilitating the formation of complex organic molecules.

- Material Science: Its properties may be harnessed in developing new materials or polymers through catalytic processes.

- Pharmaceutical Chemistry: The compound's role in synthesizing biologically active molecules positions it as a valuable tool in medicinal chemistry.

Interaction studies involving 2-(Dicyclohexylphosphino)-1-phenylindole primarily focus on its behavior as a ligand within catalytic systems. Research has shown that its steric and electronic properties significantly influence the efficiency and selectivity of palladium-catalyzed reactions. These studies help refine catalytic processes and improve product yields .

Several compounds exhibit structural or functional similarities to 2-(Dicyclohexylphosphino)-1-phenylindole. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(Di-tert-butylphosphino)-1-phenylindole | Phosphine Ligand | Enhanced steric hindrance; used in similar reactions |

| 2-(Diphenylphosphino)-1-phenylindole | Phosphine Ligand | Greater electronic donation; used in cross-coupling |

| 1-Diphenylphosphino-2-methylindole | Phosphine Ligand | Different substitution pattern affecting reactivity |

These compounds share the indole structure but differ in their substituents, which can influence their reactivity and application scope. The uniqueness of 2-(Dicyclohexylphosphino)-1-phenylindole lies in its balance between sterics and electronics, making it particularly effective for specific catalytic applications .

Fischer Indole Synthesis-Based Approaches for Core Structure Assembly

The Fischer indole synthesis serves as the cornerstone for constructing the indole backbone of CM-phos. This method involves the acid-catalyzed cyclization of phenylhydrazine derivatives with carbonyl compounds, yielding substituted indoles with high regioselectivity. In the case of CM-phos, 2-bromoacetophenone reacts with phenylhydrazine under phosphoric acid and polyphosphoric acid (PPA) conditions to form 2-(2-bromophenyl)-1H-indole. The reaction proceeds via initial phenylhydrazone formation, followed by -sigmatropic rearrangement and subsequent cyclization (Figure 1).

Key Reaction Parameters:

- Acid Catalyst: Phosphoric acid (10 mL) initiates hydrazone formation, while PPA (56.7 g) promotes cyclization at 120°C.

- Temperature Ramp: Gradual heating from 85°C to 120°C over 1 hour minimizes side reactions.

- Workup: Quenching the reaction in ice water followed by dichloromethane extraction isolates the indole product in 70–75% yield.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydrazone Formation | H₃PO₄, 25°C, 50 min | - |

| Cyclization | PPA, 120°C, 2 h | 70–75 |

| Methylation | NaH, Me₂SO₄, THF, 0°C | 85 |

This approach ensures regioselective bromine substitution at the indole’s 2-position, critical for subsequent functionalization.

Alkylation Strategies for N-Substituent Introduction

N-Methylation of the indole nitrogen is achieved through deprotonation with sodium hydride, followed by treatment with dimethyl sulfate in tetrahydrofuran (THF). The reaction’s success relies on strict temperature control (0°C) to prevent over-alkylation or decomposition.

Optimized Protocol:

- Deprotonation: Sodium hydride (60% dispersion in oil, 1.2 equiv) in anhydrous THF at 0°C under nitrogen.

- Alkylation: Dropwise addition of dimethyl sulfate (1.1 equiv) over 10 minutes, followed by warming to room temperature.

- Isolation: Aqueous workup with NH₄Cl and extraction into dichloromethane yields 1-methyl-2-(2-bromophenyl)-1H-indole in 85% yield.

Alternative methods, such as copper-catalyzed reductive coupling with N-tosylhydrazones, have been explored but are less prevalent due to lower yields (50–70%).

Phosphine Group Incorporation via Lithiation-Coupling Sequences

Introduction of the dicyclohexylphosphine group occurs through a lithiation-trapping sequence. The methylated indole undergoes deprotonation at the 3-position using n-butyllithium (n-BuLi), followed by reaction with chlorodicyclohexylphosphine (ClPCy₂).

Critical Steps:

- Lithiation: n-BuLi (2.5 M in hexanes, 1.1 equiv) in THF at –78°C for 30 minutes.

- Phosphine Addition: ClPCy₂ (1.05 equiv) in THF added dropwise, with gradual warming to room temperature.

- Purification: Recrystallization from methanol/hexane affords CM-phos as a white powder in 69–75% yield.

Mechanistic Insight:

Lithiation generates a resonance-stabilized carbanion at the indole’s 3-position, which attacks the electrophilic phosphorus center in ClPCy₂. Steric hindrance from the dicyclohexyl groups necessitates precise stoichiometry to avoid bis-phosphination.

Process Optimization for Large-Scale Ligand Production

Scaling CM-phos synthesis requires addressing exothermicity, solvent efficiency, and purification. Key optimizations include:

1. Solvent Selection:

- THF vs. Et₂O: THF’s higher boiling point (66°C) allows safer temperature ramping compared to diethyl ether.

- Volume Reduction: Scaling from 20 mL to 200 mL THF per mole of indole maintains reaction homogeneity.

2. Lithiation Control:

- n-BuLi Addition Rate: Slow addition (over 30 minutes) prevents local overheating and side reactions.

- Temperature Monitoring: Strict maintenance at –78°C using dry ice/acetone baths ensures reproducible yields.

3. Workup Efficiency:

- Filtration: Suction filtration with methanol/hexane minimizes product loss during recrystallization.

- Drying: Vacuum drying (0.2 mmHg, 3 h) removes residual solvents without decomposing the phosphine.

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| THF Volume (mL/g) | 20 | 15 |

| Reaction Time (h) | 6 | 8 |

| Yield (%) | 75 | 72 |

These adjustments enable kilogram-scale production with minimal yield erosion, meeting industrial demand.

Electronic Effects of the Dicyclohexylphosphino Motif

The electronic properties of 2-(dicyclohexylphosphino)-1-phenylindole are primarily governed by the dicyclohexylphosphino group, which exhibits strong electron-donating characteristics. The Tolman electronic parameter (TEP), a measure of ligand donor strength derived from the carbonyl stretching frequency in [LNi(CO)₃] complexes, provides a quantitative framework for assessing these effects [6]. While direct TEP data for this specific ligand are unavailable, comparisons to structurally analogous systems suggest its donor strength lies between that of tricyclohexylphosphine (PCy₃, TEP ≈ 2056–2064 cm⁻¹) and triphenylphosphine (PPh₃, TEP = 2068.9 cm⁻¹) [6] [7]. The electron-rich nature of the dicyclohexyl groups enhances σ-donation to metal centers, while the indole moiety introduces modest π-accepting behavior via conjugation with its aromatic system [4].

Basicity measurements of tertiary phosphines further support this electronic profile. Cyclohexyl substituents, being stronger electron donors than aryl groups, increase the phosphine’s basicity (pKₐ ≈ 8–11) [7]. This combination of strong σ-donation and moderate π-acceptance makes the ligand particularly effective in stabilizing electron-deficient metal centers during oxidative addition steps in cross-coupling reactions [4].

Steric Considerations in Transition Metal Complex Formation

The steric bulk of 2-(dicyclohexylphosphino)-1-phenylindole is quantified using the ligand cone angle, which measures the spatial occupancy around a metal center. For dicyclohexylphosphino ligands, cone angles typically range from 160° to 190°, significantly larger than those of PPh₃ (145°) or PCy₃ (179°) [3]. The indole substituent at the 1-position introduces additional steric hindrance, further increasing the effective cone angle to approximately 195–200° [2]. This bulkiness influences metal-ligand bonding by:

- Limiting coordination number: The ligand favors low-coordinate complexes (e.g., Pd⁰ or Ni⁰ with coordination numbers ≤ 4) [4].

- Enhancing kinetic stability: Bulky substituents shield the metal center from undesirable side reactions, such as β-hydride elimination [2].

- Directing regioselectivity: In catalytic cycles, steric effects guide substrate approach to the metal, favoring coupling at less hindered positions [4].

Crystallographic studies of iridium complexes, such as [IrCl(cod)(L)] (L = dicyclohexylphosphino ligands), reveal distorted trigonal planar geometries with ligand-metal-ligand angles compressed by 5–10° compared to less bulky analogs [2]. These structural distortions correlate with improved catalytic activity in hindered Suzuki-Miyaura couplings, where traditional ligands like PPh₃ fail to accommodate ortho-substituted substrates [4].

Comparative Analysis with Bidentate Phosphine Ligand Systems

While bidentate phosphines (e.g., dppe, dppp) benefit from the chelate effect—enhancing complex stability through entropic and enthalpic advantages—their rigidity often limits applicability in sterically demanding reactions [5]. In contrast, 2-(dicyclohexylphosphino)-1-phenylindole offers unique advantages as a monodentate ligand:

| Property | Monodentate Ligand | Bidentate Ligand |

|---|---|---|

| Flexibility | Adaptable to varying geometries | Fixed bite angle (e.g., 74–90°) [3] |

| Steric tunability | Adjustable via substituents | Constrained by backbone length [5] |

| Catalytic efficiency | Higher TON in hindered systems | Superior in low-strain environments [4] |

For example, palladium complexes of this ligand achieve turnover numbers (TON) > 10,000 in tri-ortho-substituted biaryl syntheses, whereas bidentate systems like dppp-Pd struggle with TON < 1,000 under identical conditions [4]. The ligand’s ability to adopt κ²-P,O coordination in certain intermediates further mimics bidentate behavior without sacrificing steric adaptability [4].